2-Amino-3-methylpentan-1-ol

Chiral separation Enantioselective catalysis Analytical chemistry

Sourcing chiral β-amino alcohols with defined (2S,3S) stereochemistry for peptidomimetic drug synthesis presents a persistent supply challenge. 2-Amino-3-methylpentan-1-ol (CAS 4379-13-9) resolves this as the critical intermediate for HIV protease inhibitors including Amprenavir, where incorrect enantiomers yield inactive products. • Definitive (2S,3S) configuration enables correct API diastereomer formation; racemic or linear-chain analogs (e.g., 2-amino-1-butanol) produce suboptimal pharmacological outcomes. • Branched isopentyl side chain (XLogP3=0.4) confers unique lipophilicity & steric recognition properties absent in linear amino alcohols. • Dual functionality as HDAC probe (IC₅₀=1.61 µM) and chiral separation scaffold for MEKC enantioselectivity. Supplied with full certificate of analysis; inquire for bulk quantities.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 4379-13-9
Cat. No. B1595683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylpentan-1-ol
CAS4379-13-9
Synonymsisoleucinol
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCC(C)C(CO)N
InChIInChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
InChIKeyVTQHAQXFSHDMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylpentan-1-ol: Chiral Amino Alcohol Building Block


2-Amino-3-methylpentan-1-ol (CAS 4379-13-9; also designated as L-isoleucinol, CAS 24629-25-2 for the (2S,3S)-enantiomer) is a chiral β-amino alcohol (C6H15NO, MW 117.19) containing two stereogenic centers, a primary amine, and a primary alcohol functional group [1]. This compound is produced industrially via reduction of L-isoleucine or through stereoselective catalytic hydrogenation of α-aminonitrile intermediates [2]. Its stereochemistry—specifically the (2S,3S) absolute configuration—enables its use as a chiral building block in the synthesis of peptidomimetics, protease inhibitors, and other stereochemically precise pharmaceuticals where alternative achiral or racemic amino alcohols would yield inactive or suboptimal products .

Chiral pool building block for peptidomimetic and protease inhibitor research
(2S,3S) enantiomer supports stereochemical control in chiral intermediate synthesis
Compatible with multi-step synthesis of chiral amines, alcohols, and amino alcohol-derived surfactants

Why 2-Amino-3-methylpentan-1-ol Is Irreplaceable in Stereoselective Synthesis


Substituting 2-amino-3-methylpentan-1-ol with non-stereospecific analogs (e.g., racemic 2-amino-1-butanol, 2-amino-1-hexanol, or achiral ethanolamine) introduces uncontrolled stereochemistry at the chiral centers of the target molecule, which can lead to drastically reduced or absent pharmacological activity. For instance, the (2S,3S) stereochemistry of L-isoleucinol is essential for its role as a key intermediate in the synthesis of Amprenavir, an HIV protease inhibitor; replacing it with the (2R,3R)-enantiomer or a racemic mixture would produce the wrong diastereomer of the drug, potentially rendering it inactive . Additionally, the branched isopentyl side chain confers unique lipophilicity (XLogP3 = 0.4) and steric properties that influence molecular recognition in biological systems compared to linear-chain amino alcohols [1]. Quantitative evidence supporting the distinct chiral recognition and reactivity of this compound is presented in Section 3.

Property
Target (2S,3S)-Enantiomer
Common Substitutes
Stereochemistry
Defined (2S,3S) configuration ensures diastereomeric control
Racemic or achiral amino alcohols may introduce uncontrolled chirality, potentially yielding inactive or altered diastereomers
Side-chain Lipophilicity
Branched isopentyl group (XLogP3 0.4) supports distinct molecular recognition
Linear-chain analogs (e.g., 2-amino-1-butanol, XLogP3 -0.4) may shift binding and reactivity profiles

2-Amino-3-methylpentan-1-ol: Performance Data for Evaluation and Procurement


Enantioselective Catalysis: Chiral Resolution with L-Isoleucinol Surfactants

In a comparative study of six amino acid-derived polymeric chiral surfactants for micellar electrokinetic chromatography (MEKC), the L-isoleucinol-based surfactant (poly-L-SUCAA) demonstrated consistently superior enantioselectivity compared to L-leucinol and L-valinol analogs for the separation of structurally related phenylethylamines (PEAs). The enhanced resolution was attributed to the unique steric and hydrophobic properties of the L-isoleucinol head group, which contains a branched isopentyl side chain [1].

MEKC Enantioselectivity
Head-to-head
Enhanced resolution vs. L-leucinol and L-valinol surfactants for phenylethylamines
Supports chiral selector development
Reported qualitative observation; exact resolution values not available
Chiral separation Enantioselective catalysis Analytical chemistry

Isoleucine-tRNA Ligase Binding Affinity

BindingDB reports an experimentally determined Ki value of 8.33 × 10^6 nM (8.33 mM) for (2S)-2-amino-3-methylpentan-1-ol (L-isoleucinol) against Isoleucine-tRNA ligase (IleRS) from Escherichia coli K12, measured using analytical ultracentrifugation at pH 7.5 and 2 °C [1]. While a direct comparative Ki for L-isoleucine (the natural substrate) is not provided in this same assay, the low affinity of L-isoleucinol confirms that it acts as a very weak binder/analog rather than a potent inhibitor, which is critical for applications where competitive inhibition must be avoided.

IleRS Binding Affinity
Reported
Ki = 8.33 mM (8.33 × 10⁶ nM)
Very weak binder; non-perturbing analog context
Analytical ultracentrifugation, E. coli IleRS, pH 7.5
Enzyme inhibition Aminoacyl-tRNA synthetase Drug discovery

HDAC Inhibition Profile

In a biochemical HDAC inhibitor screening assay using the HDAC Inhibitor Drug Screening Kit (Biovision/Catalog #50051), (2S)-2-amino-3-methylpentan-1-ol exhibited an IC50 value of 1612 nM (1.61 µM) [1]. This moderate inhibitory activity against HDACs provides a quantitative benchmark for evaluating the compound's potential as a starting point for medicinal chemistry optimization, distinguishing it from other amino alcohols that may show no inhibition or much weaker activity in this assay.

HDAC Inhibition
Assay context
IC₅₀ = 1.61 µM (1612 nM)
Moderate HDAC probe context
In vitro biochemical assay, 10-point dose-response
Epigenetics HDAC inhibitor Cancer research

Aquatic Toxicity: Tetrahymena pyriformis Growth Inhibition

An experimentally determined pIGC50 value of -0.66 (corresponding to an IGC50 of 4.57 mM) was reported for 2-amino-3-methylpentan-1-ol in the 40-hour Tetrahymena pyriformis growth inhibition assay [1]. This quantitative toxicity endpoint can be compared to values for other aliphatic amino alcohols (e.g., 2-amino-1-butanol, pIGC50 ~ -0.80; 6-amino-1-hexanol, pIGC50 ~ -0.40) to assess relative ecotoxicological risk.

Aquatic Toxicity Profile
Cross-study comparable
pIGC₅₀ = -0.66 (IGC₅₀ 4.57 mM) vs. 2-amino-1-butanol pIGC₅₀ ~ -0.80
Intermediate aquatic toxicity; supports green chemistry screening
40-h Tetrahymena pyriformis assay
Toxicology QSAR Environmental safety

Solubility and Lipophilicity for Formulation

2-Amino-3-methylpentan-1-ol (L-isoleucinol) exhibits a computed XLogP3 of 0.4, a topological polar surface area (TPSA) of 46.2 Ų, and is reported to be very soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. In contrast, 2-amino-1-butanol (XLogP3 = -0.4) and 6-amino-1-hexanol (XLogP3 = 0.8) show significant differences in lipophilicity, which directly impacts their suitability for specific reaction media or biological assays. The melting point range of 36–39 °C (lit.) and boiling point of 97 °C at 14 mmHg are also critical parameters for handling and purification .

Lipophilicity & Solubility
Class-level inference
XLogP3 = 0.4
Broad solubility (water, DCM, EtOAc, DMSO, acetone)
Balanced lipophilicity for reaction media and formulation compatibility
Computed property; solubility from vendor literature
Preformulation Drug development Chromatography

Synthetic Efficiency: Amprenavir Intermediate Synthesis

The use of L-isoleucinol (2S,3S)-2-amino-3-methylpentan-1-ol as a chiral building block in the synthesis of Amprenavir (an HIV protease inhibitor) has been optimized to achieve high yields and enantiomeric purity. While direct comparative yield data for alternative synthetic routes are not publicly disclosed, the established industrial process relies on the specific stereochemistry of L-isoleucinol to construct the core scaffold, and any deviation in stereochemistry would result in inactive diastereomers .

Stereochemical Fidelity
Context-dependent
Stereochemical integrity required for Amprenavir intermediate synthesis
Enantiomeric identity control essential for peptidomimetic diastereomer outcome
Specific yields not publicly available
Process chemistry HIV protease inhibitor Pharmaceutical manufacturing

Application Scenarios for 2-Amino-3-methylpentan-1-ol


Stereodefined Peptidomimetic and Protease Inhibitor Synthesis

As demonstrated in Section 3, L-isoleucinol (CAS 24629-25-2) serves as a critical chiral intermediate in the synthesis of HIV protease inhibitors such as Amprenavir. Its (2S,3S) stereochemistry is essential for generating the correct diastereomer of the final drug product, and substitution with racemic or wrong enantiomer would yield inactive compounds . This application scenario is ideal for medicinal chemistry groups developing stereospecific peptidomimetic drugs.

Enantioselective Separation and Chiral Catalysts

Based on the evidence from Section 3 showing that L-isoleucinol-derived polymeric surfactants offer enhanced enantioselectivity in MEKC compared to L-leucinol and L-valinol analogs, researchers should prioritize this compound for developing new chiral stationary phases, chiral catalysts, or analytical methods for separating stereoisomers [1]. The unique steric and hydrophobic profile of the L-isoleucinol head group provides distinct stereodiscrimination capabilities.

Aminoacyl-tRNA Synthetase Probing and Metabolic Labeling

The weak binding affinity of L-isoleucinol for Isoleucine-tRNA ligase (Ki = 8.33 mM) (Section 3) makes it a suitable non-perturbing analog for studies investigating amino acid metabolism, protein translation fidelity, and enzyme inhibition mechanisms. Unlike potent inhibitors, it can be used at high concentrations without significantly disrupting endogenous processes [2]. This scenario is relevant for molecular biology and enzymology research groups.

HDAC Inhibitor Probe for Epigenetics

The moderate HDAC inhibitory activity (IC50 = 1.61 µM) quantified in Section 3 positions L-isoleucinol as a structurally simple, amino alcohol-based probe for studying histone deacetylase biology. Its low molecular weight and straightforward synthesis make it a cost-effective starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective HDAC modulators [3].

Application
Selection Property
Validation Focus
Peptidomimetic research intermediate synthesis
(2S,3S) enantiomeric identity
Diastereomeric purity and chiral HPLC profiling
Chiral selector and catalyst development
L-isoleucinol-derived surfactant performance
Enantioselectivity in MEKC or analogous chiral methods
Enzyme inhibition and metabolic labeling studies
Weak IleRS binding profile
Non-perturbing analog suitability at high concentration
HDAC biology and epigenetics research
Moderate HDAC inhibitory activity
SAR and target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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